molecular formula C11H22ClNO2 B7971414 5-(Aminomethyl)-2-adamantanol hydrochloride hydrate

5-(Aminomethyl)-2-adamantanol hydrochloride hydrate

Cat. No.: B7971414
M. Wt: 235.75 g/mol
InChI Key: UAIZDVRSRAZBEE-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-2-adamantanol hydrochloride hydrate is a derivative of adamantane, a diamondoid hydrocarbon known for its rigid, lipophilic structure. The compound features a hydroxyl group at the 2-position and an aminomethyl group at the 5-position of the adamantane scaffold, with a hydrochloride salt and water of crystallization. Adamantane derivatives are widely studied for their biological activity, including antiviral, antibacterial, and central nervous system (CNS) modulation properties . The hydrochloride salt enhances solubility, while the hydrate form stabilizes the crystal lattice.

Properties

IUPAC Name

5-(aminomethyl)adamantan-2-ol;hydrate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO.ClH.H2O/c12-6-11-3-7-1-8(4-11)10(13)9(2-7)5-11;;/h7-10,13H,1-6,12H2;1H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAIZDVRSRAZBEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC(C2)(CC1C3O)CN.O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-2-adamantanol hydrochloride hydrate typically involves the reaction of 2-adamantanone with formaldehyde and ammonia, followed by reduction and hydrochloride salt formation. The reaction conditions often include:

    Reagents: 2-adamantanone, formaldehyde, ammonia, reducing agents (e.g., sodium borohydride), hydrochloric acid.

    Conditions: The reaction is usually carried out in an aqueous or alcoholic medium at controlled temperatures to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and minimize costs. Continuous flow reactors and advanced purification techniques are often employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-2-adamantanol hydrochloride hydrate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted adamantane derivatives, which can be further utilized in different applications.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
The adamantanol structure has been linked to significant antimicrobial properties. Research indicates that derivatives of adamantanol, including 5-(aminomethyl)-2-adamantanol, exhibit activity against various bacterial strains, including resistant ones. For instance, studies have shown that adamantane derivatives can effectively inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans .

Antitubercular Properties
Recent investigations have highlighted the potential of adamantanol derivatives in combating tuberculosis. Specifically, compounds containing the adamantanol moiety have demonstrated enhanced water solubility and improved potency against multidrug-resistant Mycobacterium tuberculosis strains . The incorporation of polar functional groups into adamantanol derivatives has been shown to increase their efficacy compared to traditional adamantane compounds.

Drug Development

HIV and Influenza Treatment
Adamantane-based drugs have a historical significance in the treatment of viral infections, particularly influenza and HIV. The structural modifications involving 5-(aminomethyl)-2-adamantanol can lead to new therapeutic agents that retain or enhance the antiviral activity while minimizing toxicity . For example, the development of amantadine and rimantadine as antiviral agents underscores the importance of adamantane derivatives in pharmacology.

Cancer Therapeutics
The application of 5-(aminomethyl)-2-adamantanol hydrochloride hydrate in cancer research is promising. Studies have indicated that adamantane derivatives can modulate cellular pathways involved in cancer proliferation and metastasis. For instance, certain compounds have shown cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents .

Biochemical Research

Enzyme Modulation
Research has also focused on the role of 5-(aminomethyl)-2-adamantanol as an enzyme modulator. Its ability to interact with specific enzymes can influence biochemical pathways, making it a valuable tool in studying enzyme kinetics and mechanisms . The compound’s affinity for active sites allows researchers to explore its effects on enzyme activity and regulation.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of adamantanol derivatives is crucial for optimizing their biological activity. By systematically modifying the chemical structure of 5-(aminomethyl)-2-adamantanol, researchers can identify key functional groups that enhance efficacy against targeted diseases while reducing side effects .

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-2-adamantanol hydrochloride hydrate involves its interaction with specific molecular targets. The aminomethyl and hydroxyl groups enable the compound to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Key Findings and Implications

  • Positional Isomerism: The placement of functional groups on adamantane (e.g., 2-OH vs. 4-NH₂ in trans-4-Aminoadamantan-1-ol HCl) significantly impacts hydrogen bonding and biological targeting .
  • Scaffold Diversity: Non-adamantane analogs like pyrimidine derivatives offer alternative pharmacokinetic profiles, though with reduced thermal stability .

Biological Activity

5-(Aminomethyl)-2-adamantanol hydrochloride hydrate is a derivative of adamantane, a compound known for its unique structural properties and biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative efficacy against various biological targets.

Chemical Structure and Properties

The chemical structure of 5-(Aminomethyl)-2-adamantanol can be represented as follows:

  • Molecular Formula : C_{11}H_{17}ClN
  • Molecular Weight : 201.71 g/mol

This compound features an amino group attached to the adamantanol framework, which enhances its solubility and interaction with biological systems.

Research indicates that adamantane derivatives, including 5-(Aminomethyl)-2-adamantanol, exhibit various mechanisms of action:

  • NMDA Receptor Modulation : Similar to other adamantane derivatives, this compound may interact with NMDA receptors, potentially leading to neuroprotective effects. NMDA receptor antagonists have been explored for their roles in treating neurological disorders such as Alzheimer's disease and cerebral ischemia .
  • Antimycobacterial Activity : A study demonstrated that adamantanol derivatives could inhibit Mycobacterium tuberculosis (M. tb) with significant potency. For instance, certain analogues showed minimum inhibitory concentrations (MIC) ranging from 1.32 to 2.89 μM against drug-sensitive strains, indicating a promising avenue for tuberculosis treatment .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound and related compounds:

Activity Compound MIC (μM) Comments
Antimycobacterial5-(Aminomethyl)-2-adamantanol1.32 - 2.89Higher activity than ethambutol (MIC = 4.89 μM)
NMDA Receptor AntagonismVarious Adamantane DerivativesN/APotential neuroprotective effects
AntitumorRelated Adamantane CompoundsMIC < 10Effective against murine Sarcoma 180 and L1210

Case Studies

  • Antimycobacterial Efficacy : In vitro studies have shown that compounds derived from adamantanol frameworks exhibit selective toxicity towards M. tb while sparing mammalian cells. For example, compound 8j , an adamantanol analogue, demonstrated an IC50 value greater than 169 μM in Vero cells, suggesting minimal cytotoxicity .
  • Neurological Applications : The potential use of adamantane derivatives in treating conditions such as cerebral ischemia has been documented. A study indicated that these compounds could alleviate symptoms associated with ischemic events by blocking NMDA receptor channels, thereby reducing excitotoxicity in neurons .

Comparative Analysis

The biological activity of 5-(Aminomethyl)-2-adamantanol can be compared with other known adamantane derivatives:

Compound Target Activity Efficacy
1-Amino-3-ethyladamantaneNMDA Receptor BlockerHigh
3-HydroxyadamantaneAntitubercularModerate
5-(Aminomethyl)-2-adamantanolAntimycobacterialHigh

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing 5-(Aminomethyl)-2-adamantanol hydrochloride hydrate?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the adamantane backbone and functional groups. For disubstituted adamantane derivatives, lanthanide shift reagents (e.g., Eu(fod)3_3) can enhance spectral resolution by resolving overlapping signals .
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (e.g., 254 nm) to assess purity. Calibrate with reference standards (e.g., EP/JP pharmacopeial guidelines) .
  • Volumetric Titration : Quantify amine content via direct titration with 0.05 mol/L bromine solution, as described for similar adamantane derivatives .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :

  • Storage : Store in airtight containers at room temperature, protected from light and moisture. Avoid long-term storage due to potential degradation; suppliers recommend periodic reassessment of stability via TGA (thermogravimetric analysis) or DSC (differential scanning calorimetry) .
  • Handling : Use PPE (gloves, goggles, lab coats) in a fume hood. Follow OSHA HCS guidelines for skin/eye irritation (GHS Category 2/2A) . Dispose of waste via certified hazardous waste handlers .

Advanced Research Questions

Q. How can computational models aid in predicting the reactivity of this compound in novel synthesis routes?

  • Methodological Answer :

  • Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to map potential reaction pathways. ICReDD’s methodology combines computational predictions with experimental validation to narrow down optimal conditions (e.g., solvent, catalyst) .
  • Machine Learning : Train models on existing adamantane derivative datasets to predict regioselectivity in functionalization reactions. Use tools like Gaussian or ORCA for energy barrier simulations .

Q. What methodologies are effective in resolving contradictions in reported solubility data?

  • Methodological Answer :

  • Standardized Solubility Studies : Conduct parallel experiments in buffered solutions (pH 3–10) at controlled temperatures (25°C, 37°C). Compare results with predicted solubility via Hansen solubility parameters or COSMO-RS models .
  • Cross-Validation : Replicate conflicting studies using identical reagents (e.g., DMSO, methanol) and purity standards. Address discrepancies by analyzing batch-specific degradation using LC-MS .

Q. How can reactor design improve the scalability of synthesizing this compound?

  • Methodological Answer :

  • Continuous Flow Reactors : Optimize residence time and mixing efficiency to enhance yield. Membrane separation technologies (e.g., nanofiltration) can isolate intermediates, reducing purification steps .
  • Scale-Up Considerations : Use dimensionless scaling parameters (e.g., Reynolds number) to maintain reaction kinetics during transition from lab-scale to pilot reactors .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s thermal stability?

  • Methodological Answer :

  • Degradation Kinetics : Perform isothermal TGA at 50–150°C to model degradation rates. Compare activation energies (Arrhenius plots) across studies to identify experimental variables (e.g., humidity, sample preparation) .
  • Multi-Lab Collaboration : Share samples with independent labs for blinded stability testing. Use consensus data to update SDS recommendations .

Safety and Compliance

Q. What protocols mitigate risks associated with this compound’s irritant properties?

  • Methodological Answer :

  • Exposure Control : Implement engineering controls (e.g., glove boxes) for synthesis steps involving powder handling. Monitor airborne concentrations via NIOSH Method 0500 .
  • Emergency Response : For eye exposure, irrigate with saline for 15 minutes; for skin contact, wash with pH-neutral soap. Document incidents using OSHA Form 301 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.